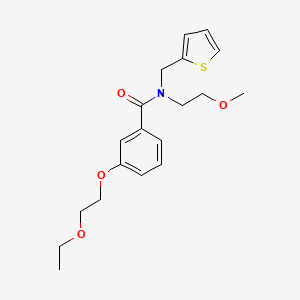
3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide
Vue d'ensemble
Description
3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide, also known as TH-302, is a hypoxia-activated prodrug that selectively targets hypoxic tumor cells. Hypoxia is a common feature of solid tumors and is associated with resistance to radiation and chemotherapy. TH-302 is designed to be activated in hypoxic tumor cells, leading to the release of a cytotoxic agent that kills the cancer cells.
Mécanisme D'action
3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide is a prodrug that is specifically designed to be activated in hypoxic tumor cells. Under hypoxic conditions, 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide is metabolized to release a cytotoxic agent that selectively targets hypoxic tumor cells. The cytotoxic agent is a DNA crosslinking agent that induces DNA damage and cell death in the hypoxic tumor cells.
Biochemical and Physiological Effects:
3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has been shown to induce a variety of biochemical and physiological effects in hypoxic tumor cells. These include the induction of DNA damage, inhibition of DNA replication and cell division, and the induction of apoptosis (programmed cell death). 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has also been shown to inhibit angiogenesis, the process by which tumors develop new blood vessels to support their growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide is its selective targeting of hypoxic tumor cells, which makes it a promising candidate for cancer therapy. However, 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has limitations in terms of its toxicity and potential side effects. Additionally, the activation of 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide requires hypoxic conditions, which may limit its effectiveness in certain types of tumors.
Orientations Futures
Future research on 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide should focus on improving its efficacy and reducing its toxicity. This may involve the development of new prodrug formulations or the identification of biomarkers that can be used to predict patient response to 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide. Additionally, future studies should explore the potential of combining 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide with other cancer therapies to improve its effectiveness. Finally, studies should be conducted to better understand the mechanism of action of 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide and its effects on tumor biology.
Applications De Recherche Scientifique
3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide has been extensively studied in preclinical models of cancer, including breast, lung, and pancreatic cancer. These studies have demonstrated that 3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide is highly effective in killing hypoxic tumor cells, leading to tumor regression and improved survival in animal models.
Propriétés
IUPAC Name |
3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(thiophen-2-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO4S/c1-3-23-11-12-24-17-7-4-6-16(14-17)19(21)20(9-10-22-2)15-18-8-5-13-25-18/h4-8,13-14H,3,9-12,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLWQZYDRSJGHSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC(=C1)C(=O)N(CCOC)CC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-ethoxyethoxy)-N-(2-methoxyethyl)-N-(2-thienylmethyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(2-furyl)-N-[3-(1-hydroxyethyl)phenyl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3911504.png)
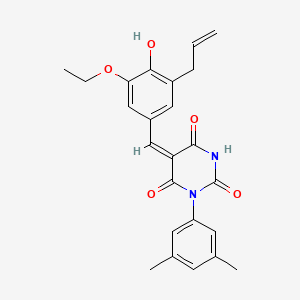
![N-(2-methylphenyl)-N-(2-oxo-2-{2-[3-(trifluoromethyl)benzylidene]hydrazino}ethyl)methanesulfonamide](/img/structure/B3911521.png)
![2-methoxy-4-({[4-(2-methoxyphenyl)-1-piperazinyl]imino}methyl)phenyl acetate](/img/structure/B3911525.png)
![1-(3-phenyl-2-propen-1-yl)-4-[4-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B3911545.png)
![4-[3-(2-furyl)acryloyl]-3-(2-propyn-1-ylthio)-4H-1,2,4-triazole](/img/structure/B3911550.png)

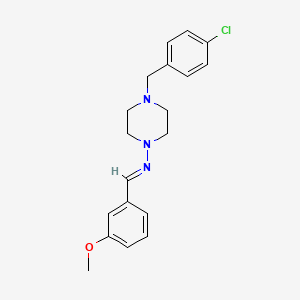
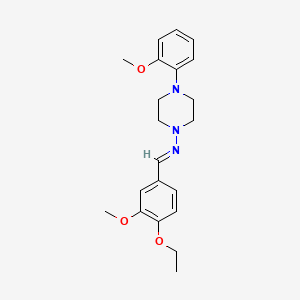
![N-[(5-bromo-2-thienyl)methylene]-4-(4-methylbenzyl)-1-piperazinamine](/img/structure/B3911589.png)
![N-[2-hydroxy-3-(1-piperidinyl)propyl]-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3911593.png)
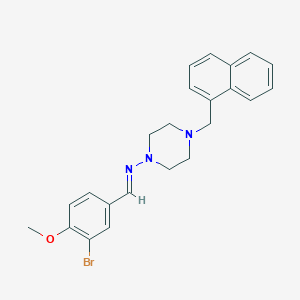
![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B3911601.png)
![3-chloro-5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3911612.png)